(2-Fluoro-4-(methylsulfonyl)phenyl)methanamine

Description

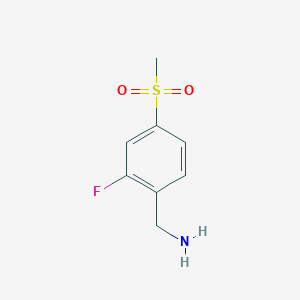

(2-Fluoro-4-(methylsulfonyl)phenyl)methanamine is a substituted phenylmethanamine derivative featuring a fluorine atom at the ortho position (C-2) and a methylsulfonyl (–SO2Me) group at the para position (C-4) of the benzene ring, with a methanamine (–CH2NH2) moiety attached. The methylsulfonyl group is a strong electron-withdrawing substituent, which influences the electronic distribution of the aromatic ring, while the fluorine atom enhances metabolic stability and modulates lipophilicity.

Properties

Molecular Formula |

C8H10FNO2S |

|---|---|

Molecular Weight |

203.24 g/mol |

IUPAC Name |

(2-fluoro-4-methylsulfonylphenyl)methanamine |

InChI |

InChI=1S/C8H10FNO2S/c1-13(11,12)7-3-2-6(5-10)8(9)4-7/h2-4H,5,10H2,1H3 |

InChI Key |

VKCCRKHEQBZTDZ-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)CN)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of Suzuki–Miyaura coupling , which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: (2-Fluoro-4-(methylsulfonyl)phenyl)methanamine can undergo various types of chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The nitro group can be reduced to an amine group.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as or can be used.

Reduction: Reagents like with a or .

Substitution: Reagents such as (e.g., amines, thiols) under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfonyl group would yield sulfone derivatives, while reduction of the nitro group would yield the corresponding amine.

Scientific Research Applications

(2-Fluoro-4-(methylsulfonyl)phenyl)methanamine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Fluoro-4-(methylsulfonyl)phenyl)methanamine involves its interaction with specific molecular targets and pathways. For instance, it may act on mitogen-activated protein kinase 8 , influencing various cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Phenylmethanamines in COX-2 Inhibition

Compound 6a : N,N-Dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine

- Structure : Features a 4-(methylsulfonyl)phenyl group attached to an imidazo[2,1-b]thiazole scaffold, with a dimethylamine substituent at C-3.

- Activity : Potent COX-2 inhibitor with IC50 = 0.08 µM and high selectivity (COX-2/COX-1 selectivity index = 313.7).

- Key Insight : The dimethylamine group at C-5 of the imidazo[2,1-b]thiazole ring enhances both potency and selectivity for COX-2. Removing the dimethyl group reduces activity, as seen in analogs with primary amines .

| Parameter | Compound 6a | (2-Fluoro-4-(methylsulfonyl)phenyl)methanamine |

|---|---|---|

| Core Scaffold | Imidazo[2,1-b]thiazole | Benzene ring |

| C-4 Substituent | –SO2Me | –SO2Me |

| C-2 Substituent | – | –F |

| Amine Group | –NMe2 | –CH2NH2 |

| COX-2 IC50 | 0.08 µM | Not reported |

Sulfonyl-Containing Methanamines in LOX/LOXL2 Inhibition

(5-((3-(1-Methyl-1H-pyrazol-4-yl)-5-(methylsulfonyl)phenyl)sulfonyl)thiazol-2-yl)methanamine (21a)

- Structure : Contains dual sulfonyl (–SO2–) groups and a methylsulfonylphenyl-thiazole core.

- Activity : Targets LOX/LOXL2 enzymes, critical in fibrosis and cancer metastasis. The sulfonyl groups facilitate hydrogen bonding with enzyme active sites .

| Parameter | Compound 21a | This compound |

|---|---|---|

| Sulfonyl Groups | Two (–SO2–) | One (–SO2Me) |

| Fluorine Substituent | Absent | Present at C-2 |

| Biological Target | LOX/LOXL2 | Not specified |

Fluorinated Methanamines in GPCR Targeting

BMS-903452 : 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one

- Structure: Shares the 2-fluoro-4-(methylsulfonyl)phenyl moiety but incorporates a pyridinone-piperidine scaffold.

- Activity : Clinical candidate targeting GPR119 for diabetes treatment. The fluorophenylsulfonyl group is critical for receptor binding .

| Parameter | BMS-903452 | This compound |

|---|---|---|

| Core Structure | Pyridinone | Benzene ring |

| Amine Group | Absent | –CH2NH2 |

| Target | GPR119 | Undetermined |

Key Structural and Functional Insights

Role of Methylsulfonyl (–SO2Me) Group :

- Enhances binding to hydrophobic pockets in COX-2 and LOX enzymes .

- Increases metabolic stability compared to methyl or methoxy groups .

Impact of Fluorine Substituent :

- The ortho -fluorine in this compound may improve bioavailability by reducing oxidative metabolism .

- Fluorine’s electron-withdrawing effect fine-tunes the aromatic ring’s electron density, optimizing interactions with target proteins .

Dimethylamine in Compound 6a increases selectivity for COX-2 over COX-1 by reducing steric clashes in the COX-2 active site .

Biological Activity

(2-Fluoro-4-(methylsulfonyl)phenyl)methanamine, a compound characterized by a unique combination of a fluoro group and a methylsulfonyl substituent on a phenyl ring, has garnered attention for its potential biological activities. This article explores the compound's interactions with biological targets, its synthesis, and relevant case studies that highlight its therapeutic implications.

Chemical Structure and Properties

The molecular formula of this compound is CHFOS, with a molecular weight of approximately 195.24 g/mol. The structural features include:

- Fluoro Group : Enhances lipophilicity and may influence receptor binding.

- Methylsulfonyl Group : Known for its role in biological activity modulation, particularly in enzyme inhibition.

Biological Activity

Research indicates that this compound interacts with specific molecular targets such as enzymes and receptors. Its biological activity is primarily attributed to its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes.

Inhibition of Cyclooxygenase Enzymes

Studies have shown that derivatives of methylsulfonyl phenyl compounds exhibit significant inhibitory effects on COX-1 and COX-2 enzymes. For instance, it has been reported that compounds similar to this compound demonstrate IC values ranging from 1 to 5 nM for COX-2 inhibition, indicating potent anti-inflammatory properties .

Case Study 1: COX Inhibition Potency

In a comparative study examining various compounds' COX inhibitory potencies, this compound was included as a reference compound. The results indicated that its structure significantly influences its binding affinity to the COX enzymes, with the fluorine atom enhancing this interaction .

| Compound Name | IC (nM) | Target |

|---|---|---|

| This compound | 3–4 | COX-2 |

| Compound A | 1 | COX-2 |

| Compound B | 5 | COX-1 |

Case Study 2: Synthesis and Pharmacokinetics

A study focused on the synthesis of various derivatives of this compound highlighted the microwave-assisted synthesis method, which yielded higher purity and efficiency compared to traditional methods. The pharmacokinetic profile showed favorable absorption and distribution characteristics in vivo .

The mechanism by which this compound exerts its biological effects involves:

- Enzyme Binding : The compound binds to active sites on COX enzymes, inhibiting their activity and thereby reducing the production of pro-inflammatory mediators.

- Receptor Modulation : It may also interact with G-protein coupled receptors (GPCRs), influencing various signaling pathways related to inflammation and pain .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2-Fluoro-4-(methylsulfonyl)phenyl)methanamine, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves sulfonylation and fluorination steps. For example, sulfonylation of a phenyl precursor using methylsulfonyl chloride under anhydrous conditions, followed by fluorination with a fluorinating agent like Selectfluor®. Purity optimization can be achieved via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Intermediate characterization via -NMR and LC-MS is critical to monitor reaction progress .

Q. How can the physicochemical properties of this compound be accurately characterized?

- Methodological Answer : Key properties include:

- Density : 1.312 g/cm³ (measured via pycnometry)

- Boiling Point : ~184.9°C (determined by differential scanning calorimetry)

- Refractive Index : 1.4508 (using an Abbe refractometer)

Structural confirmation requires -NMR, FT-IR (for sulfonyl and amine groups), and high-resolution mass spectrometry (HRMS). Purity assessment via HPLC (C18 column, acetonitrile/water mobile phase) is recommended .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : The compound is corrosive (Risk Phrase R34) and requires PPE (gloves, goggles, lab coat). Work in a fume hood to avoid inhalation. Storage at 2–8°C in airtight containers prevents degradation. Spills should be neutralized with sodium bicarbonate and disposed of via hazardous waste protocols .

Advanced Research Questions

Q. What computational strategies are effective in predicting the binding interactions of this compound with biological targets?

- Methodological Answer : Molecular docking tools like AUTODOCK 3.0 (using Lamarckian genetic algorithms) are robust for predicting binding modes. The empirical free energy function in AUTODOCK, calibrated against 30 protein-ligand complexes, provides reliable binding affinity estimates (±9.11 kJ/mol error). Validation via molecular dynamics (MD) simulations (e.g., GROMACS) is advised to assess stability of predicted poses .

Q. How do structural modifications at the methylsulfonyl or fluorine positions influence the compound's bioactivity?

- Methodological Answer :

- Fluorine Substitution : Enhances metabolic stability and electronegativity, improving target selectivity (e.g., fluorinated analogs in show higher binding affinity in enzyme assays).

- Methylsulfonyl Group : Increases hydrophobicity and hydrogen-bonding capacity. QSAR studies on sulfonamide derivatives () suggest that electron-withdrawing groups at the 4-position enhance activity against sulfotransferases.

Comparative studies with analogs like (2-Fluoro-4-(trifluoromethoxy)phenyl)methanamine ( ) can reveal structure-activity trends .

Q. What are the common discrepancies between computational binding predictions and experimental results for this compound, and how can they be resolved?

- Methodological Answer : Discrepancies arise from:

- Scoring Function Limitations : Empirical functions may overlook solvent effects or entropic contributions.

- Conformational Sampling : Traditional genetic algorithms ( ) may miss low-energy poses.

Solutions : Combine docking with MD simulations to account for flexibility. Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) provides binding thermodynamics for calibration .

Q. How can metabolic pathways of this compound be elucidated using isotopic labeling or in vitro assays?

- Methodological Answer :

- Isotopic Labeling : Synthesize -labeled analogs (e.g., -sulfonyl group) to track metabolic products via radio-HPLC.

- In Vitro Assays : Use liver microsomes (human/rat) to identify phase I metabolites (oxidation, defluorination). Phase II metabolism can be studied with UDP-glucuronosyltransferase (UGT) isoforms.

LC-MS/MS with collision-induced dissociation (CID) fragments metabolites for structural identification .

Data Contradiction Analysis

Q. Conflicting reports exist on the compound's solubility in polar solvents. How can this be systematically addressed?

- Methodological Answer :

- Experimental Reassessment : Measure solubility in DMSO, methanol, and water using nephelometry or UV-Vis spectroscopy.

- Computational Prediction : Use COSMO-RS (Conductor-like Screening Model for Real Solvents) to simulate solvent interactions.

Discrepancies may stem from impurities or polymorphic forms. Cross-validate with thermogravimetric analysis (TGA) to detect hydrate formation .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.